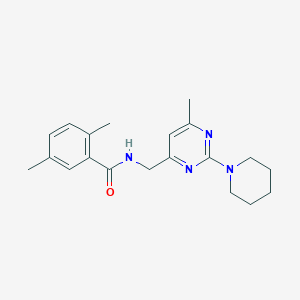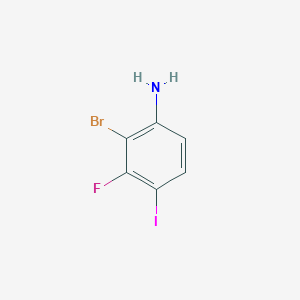
2-Bromo-3-fluoro-4-iodoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-3-fluoro-4-iodoaniline” is a chemical compound with the molecular formula C6H4BrFIN . It is an aromatic amine that can be carbonylated to produce pentacyclic compounds .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-fluoro-4-iodoaniline” includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 14 bonds. There are 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .科学的研究の応用
Synthesis and Antiviral Applications
- Antiviral Nucleosides Synthesis : The synthesis of 2'-halogeno-5-substituted-arabinofuranosylcytosines and -uracils, which includes derivatives related to 2-Bromo-3-fluoro-4-iodoaniline, demonstrates potent in vitro activity against herpes simplex virus (HSV). These nucleosides, particularly those containing a 2'-fluoro function, showed significant effectiveness in antiviral applications (Watanabe et al., 1983).
Photophysical and Photochemical Studies
- Photochemistry of Haloanilines : Research on the photochemistry of haloanilines, including 4-haloanilines and 4-halo-N,N-dimethylanilines, reveals insights into their reactivity in various solvents and the potential for photogenerated phenyl cations. This study is significant for understanding the photodegradation of halogenated aromatic pollutants and the phototoxic effect of some fluorinated drugs (Freccero et al., 2003).
Nephrotoxicity Studies
- In Vitro Nephrotoxicity of Haloanilines : A study on the nephrotoxic effects of haloaniline isomers, including 4-haloanilines and 3,5-dihaloanilines, using renal cortical slices, highlights the potential nephrotoxicity of these compounds. This research is relevant for understanding the safety and toxicity profiles of haloanilines in pharmaceutical and industrial applications (Hong et al., 2000).
Organic Synthesis
- Regioselective Intramolecular Arylthiolations : Research on the formation of intramolecular C–S bonds using 2-halothioureas, including 2-bromo and 2-iodo aryl thioureas, underlines the utility of halogenated anilines in organic synthesis, particularly in the formation of 2-aminobenzothiazoles (Sahoo et al., 2012).
作用機序
Target of Action
Anilines, in general, are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
Anilines typically undergo nucleophilic substitution reactions . The presence of bromine, fluorine, and iodine atoms on the benzene ring of the aniline compound could potentially influence its reactivity and interaction with its targets .
Biochemical Pathways
Anilines are known to be involved in various biochemical reactions, including those related to the synthesis of other organic compounds .
Pharmacokinetics
The compound’s molecular weight is 31591 g/mol , which could influence its absorption and distribution in the body
Result of Action
As an aniline derivative, it may participate in various chemical reactions, potentially leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Bromo-3-fluoro-4-iodoaniline. For instance, it is recommended to store the compound in a dark place under an inert atmosphere at room temperature , suggesting that light and oxygen could affect its stability.
This compound, like other anilines, has the potential to be a valuable tool in various fields, including pharmaceuticals and chemical synthesis .
特性
IUPAC Name |
2-bromo-3-fluoro-4-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFIN/c7-5-4(10)2-1-3(9)6(5)8/h1-2H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXBFIBGXTYPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluoro-4-iodoaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

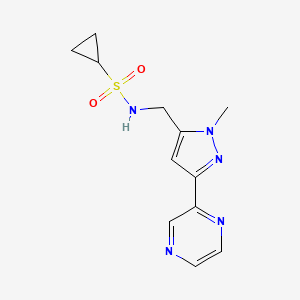
![4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2880617.png)
![2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide](/img/structure/B2880620.png)

![3-[2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2880624.png)
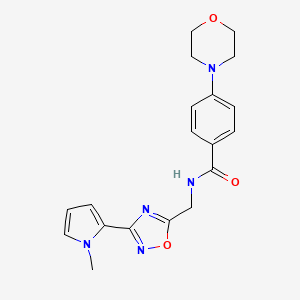
![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2880626.png)
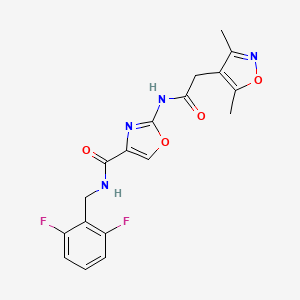

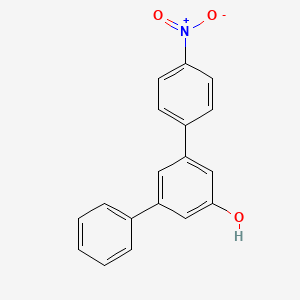

![4-Amino-N-{2-[(methylsulphonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2880633.png)
![1-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2880637.png)
